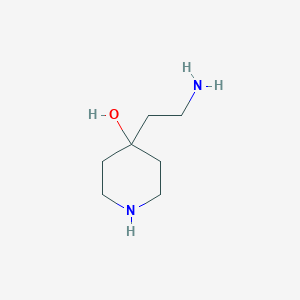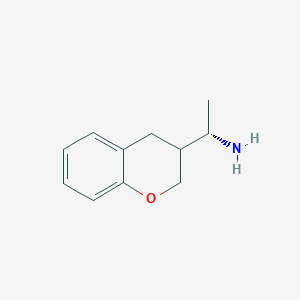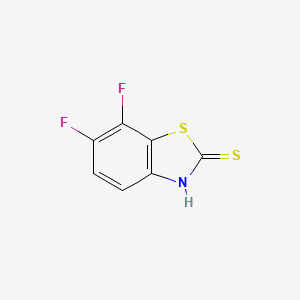
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol: is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and chloroethanol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.
化学反应分析
Types of Reactions
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-chloro-1-(2,4-dimethoxyphenyl)ethanone, while reduction may produce 2-chloro-1-(2,4-dimethoxyphenyl)ethanol.
科学研究应用
Chemistry
In chemistry, (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethane: Similar structure but without the hydroxyl group.
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m1/s1 |
InChI 键 |
NNDCBRUQYORDEH-SECBINFHSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[C@@H](CCl)O)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(CCl)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)





![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)



